Inhibition of Respiratory Syncytial Virus (RSV) Replication and Inflammatory Pathways
5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide and its structural analogues demonstrate potent dual-action mechanisms against respiratory syncytial virus (RSV). These compounds suppress RSV replication and mitigate virus-induced inflammatory responses, addressing two critical aspects of RSV pathogenesis [2] [3].
Dual-Action Mechanisms: Suppression of Viral Genome Replication and Progeny Virion Production
In vitro studies using human A549 epithelial cells infected with RSV (MOI=1) revealed that select derivatives (e.g., compounds 11, 12, 15, 22, 26, 28) at 10 μM concentration reduce viral titers by 1.16–1.88 log units within 15 hours post-infection. This represents substantial inhibition compared to vehicle-treated controls. The suppression occurs through:
- Disruption of viral RNA synthesis (quantified via qRT-PCR)
- Inhibition of viral protein expression (confirmed by immunoblotting)
- Reduction in infectious progeny virion production (measured by plaque assay) [3]
Table 1: Antiviral Efficacy of Key Analogues Against RSV
Compound | Viral Titer Log Reduction | CC₅₀ (μM) | Key Structural Feature |
---|
Niclosamide | 1.47 ± 0.04 | ~24% cell death at 10μM | Nitro group |
11 | 1.82 ± 0.10 | 69.7 ± 0.9 | N-propyl substitution |
12 | 1.88 ± 0.43 | 82.7 ± 1.6 | Isopropyl substitution |
15 | 1.82 ± 0.14 | 86.5 ± 3.7 | 1-Methylcyclohexyl group |
22 | Comparable to 15 | >50 | Tert-butyl carbamate |
Modulation of IRF3 and NF-κB Signaling Pathways in RSV-Associated Inflammation
Beyond direct antiviral effects, these compounds significantly modulate RSV-induced hyperinflammation. Compounds 15 and 22 specifically:
- Suppress IRF3 phosphorylation at Ser396 during early (2–6 hpi) and late (18–24 hpi) infection phases
- Inhibit p65 (NF-κB subunit) phosphorylation at Ser536 across all infection stages
- Block RSV-induced phosphorylation at Ser276 in p65 (late phase; compound 22 only) [3]This coordinated suppression dampens the production of proinflammatory cytokines (IL-6, TNF-α) and chemokines (CXCL10, CCL5), preventing excessive immune cell infiltration into airways—a key factor in RSV bronchiolitis severity [2] [3].
Broad-Spectrum Antiviral Activity Against Hepatitis B Virus (HBV)
Recent studies indicate significant activity against hepatitis B virus (HBV), positioning this chemical scaffold as a broad-spectrum antiviral candidate [6].
Disruption of HBV Core Protein Expression and Capsid Assembly
Mechanistic studies in HepG2.2.15 cells demonstrate:
- >80% reduction in HBV core protein (HBcAg) expression at 5 μM concentration
- Disrupted capsid assembly verified by electron microscopy
- Inhibition of viral pgRNA encapsidation without affecting total pgRNA levels [6]
Dose-Dependent Reduction of HBsAg and HBeAntigen Secretion
Treatment with 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide derivatives shows:
- 72.3% decrease in HBsAg secretion at 10 μM after 72 hours
- 68.1% reduction in HBeAg levels (dose-dependent response)
- Synergistic effects when combined with nucleos(t)ide analogs (entecavir, tenofovir) [6]
Comparative Efficacy Against RNA and DNA Viruses: Mechanistic Divergence
The compound exhibits distinct antiviral mechanisms against RNA (RSV) versus DNA (HBV) viruses:
Table 2: Differential Antiviral Mechanisms by Virus Type
Target Virus | Genome Type | Primary Molecular Targets | Downstream Effects |
---|
RSV | RNA (-ssRNA) | IRF3/NF-κB signaling | Reduced cytokine storm; inhibition of viral polymerase activity |
HBV | DNA (dsDNA-RT) | Core protein stability | Suppressed capsid assembly; reduced antigen secretion |
- RSV (RNA Virus): The compound primarily disrupts host signaling pathways (IRF3/NF-κB) crucial for viral replication and inflammation. This host-targeted approach potentially reduces resistance development [3].
- HBV (DNA Virus): Activity centers on direct viral targets—core protein oligomerization and capsid assembly—while also reducing viral antigen production, which may facilitate immune reconstitution in chronic infection [6].This mechanistic divergence highlights the compound’s versatility in targeting distinct stages of viral lifecycles: host factor-dependent processes for RSV versus structural disruption for HBV [3] [6].